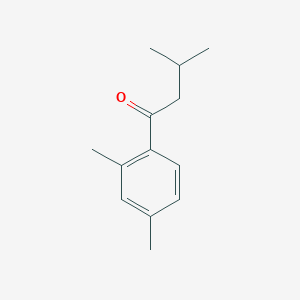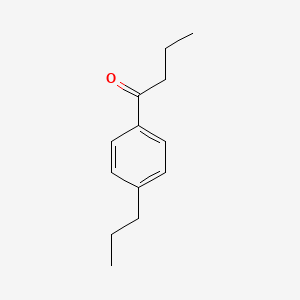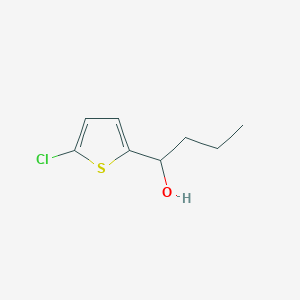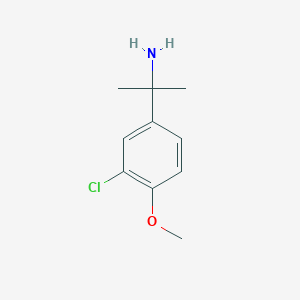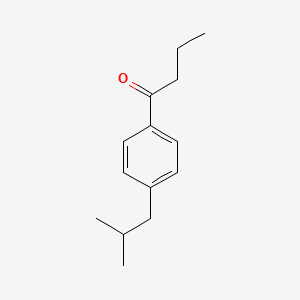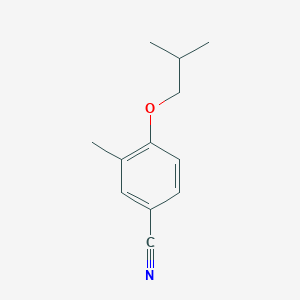
1-Methylnaphthalene-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnaphthalene-4-acetic acid is an organic compound belonging to the naphthalene family, characterized by a naphthalene ring system with a methyl group at the 1-position and an acetic acid group at the 4-position. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 1-Methylnaphthalene-4-acetic acid can be achieved through several routes. One common method involves the oxidation of 1-methylnaphthalene using strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions. Another approach is the Friedel-Crafts acylation of 1-methylnaphthalene with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial production methods often involve the catalytic oxidation of 1-methylnaphthalene using molecular oxygen in the presence of metal catalysts such as cobalt or manganese acetates. This process is typically carried out in a solvent like glacial acetic acid under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Methylnaphthalene-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction of the acetic acid group can yield 1-methylnaphthalene-4-ethanol.
Major products formed from these reactions include naphthalene-1,4-dicarboxylic acid, 1-methylnaphthalene-4-ethanol, and various substituted naphthalene derivatives.
Scientific Research Applications
1-Methylnaphthalene-4-acetic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex naphthalene derivatives used in organic synthesis and material science.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methylnaphthalene-4-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity, altering cellular redox states, or interacting with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
1-Methylnaphthalene-4-acetic acid can be compared with other naphthalene derivatives such as 1-naphthaleneacetic acid and 2-methylnaphthalene. While all these compounds share a common naphthalene core, their unique substituents confer different chemical and biological properties. For instance, 1-naphthaleneacetic acid is widely used as a plant growth regulator, whereas 2-methylnaphthalene is primarily studied for its environmental impact and biodegradation .
Similar compounds include:
- 1-Naphthaleneacetic acid
- 2-Methylnaphthalene
- Naphthalene-1,4-dicarboxylic acid
- 1-Methylnaphthalene-4-ethanol
Properties
IUPAC Name |
2-(4-methylnaphthalen-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-7-10(8-13(14)15)12-5-3-2-4-11(9)12/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNIXDYOPUAAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
